3,5-Dihydroxy-4-isopropylbenzoic acid
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Overview
Description
3,5-Dihydroxy-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-isopropylbenzoic acid typically involves the reaction of isopropyl alcohol with 4-hydroxybenzoic acid. The process includes the following steps:
Esterification: 4-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
3,5-Dihydroxy-4-isopropylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-isopropylbenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxybenzoic acid
- 4-Hydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
Uniqueness
3,5-Dihydroxy-4-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity compared to other hydroxybenzoic acids .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3,5-dihydroxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-5(2)9-7(11)3-6(10(13)14)4-8(9)12/h3-5,11-12H,1-2H3,(H,13,14) |
InChI Key |
XIIWDEPRIAPYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
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